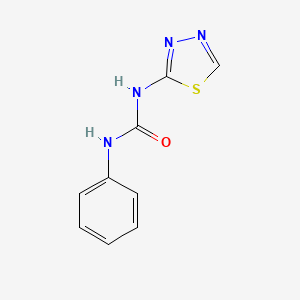

1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea

描述

The exact mass of the compound Urea, N-phenyl-N'-1,3,4-thiadiazol-2-yl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 285686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c14-8(12-9-13-10-6-15-9)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFHLIHHQYTOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194061 | |

| Record name | Urea, N-phenyl-N'-1,3,4-thiadiazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41118-83-6 | |

| Record name | Urea, N-phenyl-N'-1,3,4-thiadiazol-2-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041118836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC285686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-phenyl-N'-1,3,4-thiadiazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Thiadiazole Urea Chemistry

The story of 1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea is built upon the rich histories of its two core components: thiadiazole and urea (B33335). The chemistry of 1,3,4-thiadiazole (B1197879) traces its origins back to the late 19th century, linked to the discovery of phenylhydrazine (B124118) and hydrazine (B178648). nih.gov The first compound of this class was described in 1882, with its true ring structure being confirmed in 1890. nih.gov Since then, the 1,3,4-thiadiazole ring has become a "privileged scaffold" in medicinal chemistry, recognized for its aromaticity, in vivo stability, and wide range of pharmacological activities. nih.govnih.govdovepress.com

The urea moiety, on the other hand, has an even longer history in chemistry and medicine. The first urea-based drug, Suramin, was introduced to clinics a century ago. frontiersin.org This milestone established urea as a valuable scaffold due to its exceptional ability to form stable hydrogen bond networks with biological targets, its favorable physicochemical properties for enhancing druggability, and its synthetic versatility. frontiersin.orgnih.gov

The deliberate combination of these two powerful pharmacophores, the thiadiazole ring and the urea linker, into a single molecule represents a more recent, yet highly fruitful, evolutionary step in medicinal chemistry. This hybridization strategy aims to create compounds with synergistic or novel biological activities by integrating the distinct electronic and structural features of each component. The synthesis of various thiadiazole-urea derivatives has thus become an active area of research, with scientists exploring their potential in numerous fields.

Significance of the 1,3,4 Thiadiazole and Urea Scaffolds in Molecular Design

The widespread use of the 1,3,4-thiadiazole (B1197879) and urea (B33335) scaffolds in the design of new molecules is far from coincidental. Each component brings a unique and valuable set of properties that medicinal chemists can exploit.

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. nih.gov Its significance stems from several key attributes:

Bioisosterism: It is considered a bioisostere of pyrimidine (B1678525), a core structure in nucleic acids, allowing thiadiazole derivatives to potentially interfere with processes like DNA replication. mdpi.comnih.gov

Pharmacological Versatility: The scaffold is associated with an extensive array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govbenthamdirect.comnih.govmdpi.com

Physicochemical Properties: The aromatic nature of the ring provides high in vivo stability. dovepress.com Its mesoionic character can aid in crossing biological membranes, and the presence of the sulfur atom creates regions of low electron density that can facilitate interactions with biological targets. mdpi.comnih.gov

The urea moiety (-NH-CO-NH-) is a highly effective functional group in drug design, primarily due to its hydrogen bonding capabilities. nih.govresearchgate.net

Hydrogen Bonding: The two N-H groups act as excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.net This allows urea-based compounds to form multiple, stable hydrogen bonds with protein and receptor targets, which is crucial for specific biological activity. nih.govnih.gov

Structural Role: The urea linker can provide structural rigidity and specific conformational preferences to a molecule. For instance, N,N'-diphenylureas generally adopt a trans,trans conformation, which can be critical for fitting into a target's binding site. nih.gov

Modulation of Properties: The inclusion of a urea group can fine-tune important drug-like properties, such as aqueous solubility and cell permeability. researchgate.net

By linking these two scaffolds, as in 1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea, chemists create a molecule that possesses the biological potential of the thiadiazole ring and the potent binding ability of the urea group, opening the door for the development of highly specific and effective agents.

Research Landscape of 1 Phenyl 3 1,3,4 Thiadiazol 2 Yl Urea and Its Analogs

The research landscape for 1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea and its derivatives is dynamic and expanding, with a primary focus on their potential as therapeutic agents, particularly in oncology. Scientists have synthesized and evaluated numerous analogs to understand their structure-activity relationships (SAR) and optimize their biological effects.

A notable area of investigation is their role as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The urea (B33335) moiety is a key feature in several approved kinase inhibitor drugs. frontiersin.org Research has shown that derivatives of this compound can act as potent inhibitors of receptor tyrosine kinases. For example, a series of derivatives where a pyrimidine (B1678525) ring was attached to the thiadiazole sulfur atom were designed as inhibitors for the treatment of chronic myeloid leukemia (CML). nih.gov These compounds were found to exert their effect by significantly reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway, a critical pathway for cancer cell survival and proliferation. nih.gov

Another study focused on designing thiadiazole-urea derivatives as dual inhibitors of EGFR (epidermal growth factor receptor) and HER-2 (human epidermal growth factor receptor 2), which are important targets in breast and lung cancer. nih.gov The findings underscore the importance of the 1,3,4-thiadiazole (B1197879) scaffold, as replacing it with a 1,3,4-oxadiazole (B1194373) isostere led to a dramatic decrease in activity. nih.gov

Beyond cancer, other research has explored thiadiazole-urea derivatives for different therapeutic targets. A series of novel piperazine (B1678402) urea derivatives containing a thiadiazole moiety were investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. nih.gov This highlights the versatility of the thiadiazole-urea scaffold in targeting a range of biological systems.

The general synthetic route to these compounds often involves reacting an appropriate aminothiadiazole precursor with a phenyl isocyanate. The aminothiadiazole itself is typically synthesized from a starting carboxylic acid and thiosemicarbazide (B42300). nih.govijpcbs.comchemmethod.com

Below is an interactive data table summarizing key research findings for analogs of this compound.

Scope and Objectives of Academic Inquiry on the Compound

Established Synthetic Pathways for 1-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea (B5730719)

The synthesis of the title compound is a multi-step process that hinges on two key transformations: the construction of the 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) intermediate and the subsequent formation of the phenylurea linkage.

Cyclization Reactions for Thiadiazole Ring Formation

The formation of the 1,3,4-thiadiazole (B1197879) ring is a cornerstone of the synthesis. The most prevalent and efficient method involves the cyclization of thiosemicarbazides. sbq.org.br A common pathway starts with an aromatic carboxylic acid, such as benzoic acid, which is reacted with thiosemicarbazide (B42300) in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃). jocpr.commdpi.com The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the 2-amino-5-phenyl-1,3,4-thiadiazole core. sbq.org.brbu.edu.eg

Alternative methods for constructing the 1,3,4-thiadiazole ring include:

From Thiohydrazides: Acylhydrazines or thiohydrazides can be reacted with various one-carbon sources, such as carbon disulfide or orthoesters, to form the heterocyclic ring. sbq.org.brbu.edu.eg For instance, reacting thiohydrazide with carbon disulfide in the presence of a base can lead to the formation of a mercapto-substituted thiadiazole. researchgate.net

Oxidative Cyclization: Transition-metal-free methods using iodine as a mediator can achieve oxidative C-S bond formation from a condensation product of an aldehyde and thiosemicarbazide. organic-chemistry.org

From Dithiocarbazates: Dithiocarbazates, formed from the reaction of hydrazine (B178648) with carbon disulfide, can also serve as precursors for the 1,3,4-thiadiazole ring. sbq.org.br

The general scheme for the most common synthesis of the key intermediate is depicted below:

Scheme: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

Urea Bond Formation Strategies

Once the 2-amino-5-phenyl-1,3,4-thiadiazole intermediate is obtained, the final step is the formation of the urea bond. The most direct and widely used strategy is the reaction of the 2-amino group with an appropriate isocyanate. commonorganicchemistry.com For the title compound, this involves reacting 2-amino-5-phenyl-1,3,4-thiadiazole with phenyl isocyanate. This reaction is typically carried out in an inert solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) at room temperature and generally does not require a catalyst or base. commonorganicchemistry.comresearchgate.net

Key strategies for urea bond formation include:

Amine and Isocyanate Reaction: This is the most straightforward approach, providing a clean and high-yielding route to unsymmetrical ureas. commonorganicchemistry.com

Curtius Rearrangement: A carboxylic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate in situ. This isocyanate can then be trapped by the amine to form the desired urea. nih.govorganic-chemistry.org

Phosgene Alternatives: Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to couple the amine with another amine or alcohol, avoiding the direct handling of toxic isocyanates. commonorganicchemistry.com The order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

The reaction forming the final compound is shown below:

Scheme: Urea formation to yield 1-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

Multi-component Reactions and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

Multi-component Reactions (MCRs): One-pot MCRs have been developed for the synthesis of complex molecules containing the 1,3,4-thiadiazole ring, which can improve efficiency and reduce waste. nih.gov For example, a one-pot reaction involving a 5-substituted-1,3,4-thiadiazol-2-amine, an aldehyde, and a mercaptoacetic acid has been used to create molecular hybrids. nih.gov

Green Solvents: The use of sustainable solvents is a key aspect of green chemistry. The urea formation step, for instance, can be performed in water ("on-water" synthesis), which often leads to high chemoselectivity and simple product isolation via filtration. organic-chemistry.org

Energy Efficiency: Microwave irradiation has been employed for the acid-catalyzed cyclization reactions to form the thiadiazole ring, significantly reducing reaction times and increasing product yields compared to conventional heating. bu.edu.egresearchgate.net

Catalyst-Free and Metal-Free Conditions: Many of the established synthetic routes for both the thiadiazole ring and the urea linkage can be performed under metal-free conditions, reducing the risk of heavy metal contamination in the final products. organic-chemistry.orgmdpi.com

Synthesis of Substituted 1-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea Derivatives

The structural framework of 1-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea allows for extensive modification at two primary sites: the phenyl ring of the urea moiety and the C5 position of the thiadiazole ring.

Modification of the Phenyl Moiety

Derivatization of the phenyl ring attached to the urea group is readily achieved by varying the isocyanate reactant in the final synthetic step. By substituting phenyl isocyanate with various electronically and sterically diverse phenyl isocyanates, a library of analogues can be generated. This approach allows for fine-tuning the properties of the molecule. nih.gov For example, researchers have synthesized derivatives using substituted isocyanates to probe structure-activity relationships. researchgate.netnih.gov

| Substituent on Phenyl Isocyanate | Resulting Derivative | Reference |

|---|---|---|

| 4-chloro | 1-(4-chlorophenyl)-3-(5-...)urea | researchgate.net |

| 4-(trifluoromethyl) | 1-(4-(trifluoromethyl)phenyl)-3-(5-...)urea | nih.gov |

| Naphthyl (from 2-naphthyl isocyanate) | 1-(naphthalen-2-yl)-3-(5-...)urea | researchgate.net |

| Dimethoxy | 1-(3,4-dimethoxyphenyl)-3-(...)urea | nih.gov |

Derivatization of the Thiadiazole Ring

Modification of the substituent at the C5 position of the 1,3,4-thiadiazole ring is dictated by the choice of the starting material for the ring's synthesis. By beginning with a substituted aromatic or heterocyclic carboxylic acid instead of benzoic acid, the corresponding 5-substituted-2-amino-1,3,4-thiadiazole intermediate is produced. mdpi.com This intermediate can then be carried forward to the final urea product. This strategy provides access to a vast chemical space, allowing for significant alterations to the molecule's scaffold. mdpi.com

| Starting Carboxylic Acid/Precursor | Resulting C5 Substituent | Reference |

|---|---|---|

| 4-Chlorobenzoic acid | 4-chlorophenyl | researchgate.net |

| 4-Methoxybenzoic acid | 4-methoxyphenyl | mdpi.com |

| Thiophene-2-carboxylic acid | Thiophen-2-yl | mdpi.com |

| 4-(4-nitrophenyl)thiosemicarbazide | (4-nitrophenyl)amino | nih.gov |

| 4-(chloromethyl)benzoic acid | 4-(chloromethyl)phenyl | mdpi.com |

Exploration of Linker Modifications

The urea linker in this compound is a key structural element that can be modified to modulate the compound's properties. Research has explored the replacement of the urea moiety with other functional groups to investigate the impact on biological activity and physicochemical characteristics.

One significant modification involves the substitution of the urea's oxygen atom with a sulfur atom to yield the corresponding thiourea (B124793) derivative. The synthesis of 1-(4-chlorophenyl)-3-[5-(4-chlorophenyl)- researchgate.netnih.govnih.govthiadiazol-2-yl]-thiourea, for example, was accomplished by reacting the parent amine with 4-chlorophenyl isothiocyanate. researchgate.net

The following table summarizes some examples of linker modifications in related urea and thiourea compounds:

| Original Linker | Modified Linker | Rationale for Modification | Reference |

| Cyanoguanidine | Urea | Exploration of bioisosteric replacement and impact on activity. | researchgate.net |

| Urea | Thiourea | Investigation of the effect of replacing the oxygen atom with a sulfur atom. | researchgate.net |

| Urea | Carbamate | Alteration of hydrogen bond donor/acceptor properties. | researchgate.net |

| Urea | Amide/Thioamide | Further deconstruction of the linker to remove hydrogen bond donors/acceptors. | researchgate.net |

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound derivatives generally proceeds with high chemo- and regioselectivity. The primary reaction, the formation of the urea bond, selectively occurs between the isocyanate group and the exocyclic amino group of the 1,3,4-thiadiazole ring.

The 2-amino group of the 5-substituted-1,3,4-thiadiazole is the most nucleophilic site available for reaction with the isocyanate. The endocyclic nitrogen atoms of the thiadiazole ring are significantly less nucleophilic due to their involvement in the aromatic system. This inherent difference in reactivity directs the reaction to the desired product with high selectivity, minimizing the formation of regioisomeric byproducts.

In syntheses involving multifunctional starting materials, the selective reaction at the intended site is crucial. For instance, if the phenyl ring of the phenyl isocyanate or the substituent on the thiadiazole ring contains other reactive functional groups, protecting group strategies may be necessary to ensure the desired outcome. However, for the core synthesis of this compound, the reaction is typically clean and does not require extensive purification to remove isomers.

Reaction Mechanism Elucidation

The formation of the urea linkage in this compound proceeds through a well-established nucleophilic addition mechanism. The key steps are as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 2-amino group of the 1,3,4-thiadiazole attacking the electrophilic carbonyl carbon of the phenyl isocyanate.

Formation of a Zwitterionic Intermediate: This attack results in the formation of a transient zwitterionic intermediate. In this intermediate, the nitrogen atom of the former amino group bears a positive charge, and the oxygen atom of the former carbonyl group carries a negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer then occurs. The proton from the newly formed positively charged nitrogen is transferred to the negatively charged oxygen atom, leading to the formation of the stable, neutral urea functionality.

The mechanism for the formation of the 1,3,4-thiadiazole ring itself typically involves a cyclodehydration reaction. For example, the reaction of a carboxylic acid with thiosemicarbazide in the presence of an acid catalyst like phosphorus oxychloride involves the initial formation of an acylthiosemicarbazide intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable aromatic 1,3,4-thiadiazole ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule, allowing for the unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the phenyl group, the urea linkage (-NH-CO-NH-), and the 1,3,4-thiadiazole ring.

The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.00 and 8.50 ppm. nih.gov The protons of the urea moiety are notable for their broad signals and their chemical shifts being sensitive to solvent and concentration. In similar structures, the N-H proton situated between the phenyl and thiadiazole rings resonates significantly downfield, often in the range of δ 9.94 to 10.47 ppm. nih.gov The single proton on the 1,3,4-thiadiazole ring is also expected to be in the aromatic region.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenyl-NH-CO | ~9.9 - 10.5 | Singlet (broad) | Exchangeable with D₂O |

| CO-NH-Thiadiazole | ~9.9 - 10.5 | Singlet (broad) | Exchangeable with D₂O |

| Thiadiazole C-H | ~8.0 - 8.5 | Singlet | Specific shift depends on substitution. |

| Phenyl C-H | ~7.0 - 7.6 | Multiplet | Represents the 5 protons of the phenyl group. nih.gov |

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Key signals include those from the phenyl ring, the urea carbonyl carbon, and the two carbons of the 1,3,4-thiadiazole ring.

The carbonyl carbon (C=O) of the urea group is expected to appear significantly downfield. The two carbon atoms of the 1,3,4-thiadiazole ring exhibit characteristic chemical shifts, typically observed between δ 158 and 169 ppm. nih.govdergipark.org.tr For instance, in related 1,3,4-thiadiazole structures, these carbons appear at distinct positions such as 163.8 and 160.1 ppm nih.gov or in the ranges of 163.77-169.01 ppm and 159.56-162.90 ppm. dergipark.org.tr The carbons of the phenyl ring will produce signals in the aromatic region, generally between δ 118 and 140 ppm. nih.gov

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Urea (C=O) | ~150 - 160 | Shift can be influenced by hydrogen bonding. |

| Thiadiazole (C-2) | ~163 - 169 | Carbon adjacent to the urea nitrogen. dergipark.org.tr |

| Thiadiazole (C-5) | ~158 - 164 | The second carbon of the thiadiazole ring. nih.gov |

| Phenyl (C-ipso) | ~135 - 140 | Carbon attached to the urea nitrogen. |

| Phenyl (C-ortho, C-meta, C-para) | ~118 - 130 | Aromatic carbons of the phenyl ring. nih.gov |

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. It would be particularly useful for confirming the coupling network within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in the phenyl and thiadiazole rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₈N₄OS), the calculated monoisotopic mass is 220.0470 g/mol . An HRMS experiment would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula. For example, HRMS analysis of a related thiadiazole derivative with a calculated mass of 294.0696 for the [M+H]⁺ ion found an experimental value of 294.0694, demonstrating the high accuracy of this technique. semanticscholar.org

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like ureas. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z value of approximately 221.05. This technique is frequently used for the quantitative determination and pharmacokinetic studies of 1,3,4-thiadiazole derivatives, where the protonated molecular ion is monitored. researchgate.net Tandem MS (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation, providing further structural verification by analyzing the resulting daughter ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives reveals characteristic absorption bands that confirm its structural features.

Key vibrational frequencies observed in the IR spectra of related 1,3,4-thiadiazole derivatives provide a basis for the characterization of the title compound. For instance, the N-H stretching vibrations of the urea moiety are typically observed in the range of 3100-3400 cm⁻¹. The C=O stretching vibration of the urea group is expected to appear as a strong band around 1670-1720 cm⁻¹. nih.govmdpi.com The aromatic C-H stretching vibrations of the phenyl ring are generally found around 3000-3100 cm⁻¹. jocpr.com

The 1,3,4-thiadiazole ring itself exhibits characteristic vibrations. The C=N stretching vibration within the thiadiazole ring is typically observed in the region of 1604-1649 cm⁻¹. jocpr.comchemmethod.com Additionally, a band corresponding to the C-S linkage in the thiadiazole ring can be found at lower wavenumbers, often around 1157-1257 cm⁻¹. jocpr.com

A detailed assignment of the principal IR absorption bands for a compound structurally similar to this compound is presented in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Urea) | ~3327, ~3254 | mdpi.com |

| Aromatic C-H Stretch | ~3070 | jocpr.com |

| C=O Stretch (Urea) | ~1700 - ~1751 | mdpi.comjocpr.com |

| C=N Stretch (Thiadiazole) | ~1604 - ~1649 | jocpr.comchemmethod.com |

| C-S Stretch (Thiadiazole) | ~1157 - ~1257 | jocpr.com |

| N=N Stretch (in azo derivatives) | ~1504 - ~1546 | jocpr.comchemmethod.com |

| O-H Stretch (in hydroxy derivatives) | ~3330 - ~3400 | jocpr.com |

These characteristic absorption bands collectively provide strong evidence for the presence of the phenyl, urea, and 1,3,4-thiadiazole moieties within the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) have also been employed to support the assignment of these vibrational frequencies. dergipark.org.trnih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, single-crystal X-ray diffraction analyses of closely related 5-arylimino-1,3,4-thiadiazole derivatives have been reported. nih.gov These studies offer valuable insights into the likely structural characteristics of the title compound. For example, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was determined to confirm the molecular structure and stereochemistry of the 5-arylimino-1,3,4-thiadiazole regioisomer. nih.gov The bond lengths and angles within the 1,3,4-thiadiazole ring in these derivatives are consistent with expected values. nih.gov

The solid-state conformation of this compound would be determined by the rotational freedom around the single bonds connecting the phenyl, urea, and thiadiazole groups. The planarity of the thiadiazole and phenyl rings is expected.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing of urea derivatives. The N-H protons of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. These hydrogen bonds would likely lead to the formation of extended one-, two-, or three-dimensional networks in the solid state, influencing the compound's physical properties such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions associated with the aromatic phenyl ring and the heterocyclic 1,3,4-thiadiazole ring system. For related 1,3,4-thiadiazole derivatives, UV-Vis absorption maxima have been reported. For instance, in the spectrophotometric determination of cadmium(II) and lead(II) using an azo-1,3,4-thiadiazole derivative, the maximum absorbance was observed at 450 nm and 495 nm for the respective metal complexes. qu.edu.iq The uncomplexed ligand itself would have its own characteristic absorption maxima.

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent computational method used to investigate the structural and electronic properties of 1,3,4-thiadiazole derivatives. dergipark.org.trnih.gov These calculations are crucial for optimizing molecular geometry, determining conformational stability, and predicting spectroscopic and electronic characteristics. dergipark.org.trresearchgate.net By employing various functionals, such as B3LYP, and basis sets, researchers can model the molecule in its ground state to analyze its fundamental chemical nature. nih.govnih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and chemical reactivity of a molecule. nih.govresearchgate.net

For 1,3,4-thiadiazole-urea derivatives, FMO analysis reveals that the HOMO is often localized on the electron-rich phenyl urea portion of the molecule, while the LUMO tends to be situated on the 1,3,4-thiadiazole ring or other electron-accepting moieties. nih.govsapub.org This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) from the phenyl-urea donor to the thiadiazole acceptor group, which is a critical feature for the molecule's electronic properties. nih.govsapub.org

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A smaller energy gap generally signifies higher reactivity and greater polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For instance, in a study of related 1,3,4-oxadiazole (B1194373) derivatives, the calculated HOMO-LUMO energy gaps ranged from 3.15 eV to 3.83 eV. nih.gov Another study on 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole reported a HOMO-LUMO gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| 5-Aryl-1,3,4-thiadiazole-2-amine (Nitro-substituted) | -6.913 | -3.157 | 3.756 | sapub.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, which are targets for nucleophilic attack, are colored blue.

For molecules containing the 1,3,4-thiadiazole ring, MEP analysis often indicates that the most negative potential (red region) is located around the nitrogen atoms of the thiadiazole ring. ajchem-a.com This suggests that these nitrogen atoms are the most likely sites for electrophilic interactions, such as protonation or coordination to metal ions. Conversely, the positive potential (blue region) is often found around the hydrogen atoms of the urea or amine groups, indicating these are sites for nucleophilic interactions. ajchem-a.com

Quantum chemical calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. dergipark.org.tr

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts of complex organic molecules. nih.govnih.gov Studies on related thiadiazole structures show a high correlation between the theoretically calculated and experimentally observed NMR spectra. dergipark.org.tr For example, in the 13C-NMR spectra of some 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring typically resonate at specific ranges, such as 164–166 ppm and 178–181 ppm. mdpi.com Theoretical predictions help in the precise assignment of these signals.

IR Spectroscopy: Theoretical IR spectra are calculated to identify the vibrational modes of the molecule. These calculated frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental results. Characteristic vibrational bands for this compound would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching of the urea group (around 1650-1720 cm⁻¹), aromatic C-H stretching, and vibrations associated with the C=N and C-S bonds within the thiadiazole ring. dergipark.org.trnih.govqu.edu.iq

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations help to understand the nature of electronic transitions. For thiadiazole derivatives, the absorption bands are often attributed to π→π* and n→π* transitions. nih.gov The main absorption peaks correspond to electron transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals. nih.gov

| Spectroscopy Type | Characteristic Feature | Predicted Range/Value | Experimental Range/Value | Reference |

|---|---|---|---|---|

| 13C-NMR | Thiadiazole C-2 Carbon | - | 168.51 ppm | mdpi.com |

| 13C-NMR | Thiadiazole C-5 Carbon | - | 156.46 ppm | mdpi.com |

| IR | N-H Stretching | - | 3268 cm-1 | mdpi.com |

| IR | C=O Stretching (Urea) | - | ~1720 cm-1 | nih.gov |

| UV-Vis | λmax (HOMO→LUMO) | Red-shifted vs. experimental | - | nih.gov |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. uowasit.edu.iqresearcher.life Derivatives of this compound have been the subject of numerous docking studies to evaluate their potential as inhibitors of various enzymes, such as kinases. nih.govmdpi.com

Docking simulations for phenyl-urea and thiadiazole derivatives reveal specific binding modes within the active sites of target proteins. researchgate.net The interactions are typically dominated by hydrogen bonds, which are crucial for stabilizing the ligand-receptor complex.

The urea moiety is a key pharmacophore, often forming critical hydrogen bonds with amino acid residues in the protein's active site. The N-H protons of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. mdpi.com The nitrogen atoms of the 1,3,4-thiadiazole ring can also participate in hydrogen bonding. For example, in a docking study of a related thiadiazole derivative, four hydrogen bonds were formed with the target gene. uowasit.edu.iq The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine, further anchoring the ligand in the binding pocket.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often expressed as a docking score or binding energy (in kcal/mol). A lower (more negative) binding energy indicates a more stable ligand-receptor complex and suggests a stronger binding affinity.

For various 1,3,4-thiadiazole derivatives, docking studies have reported significant binding affinities to their respective targets. For instance, one study reported a docking score of -8.9 kcal/mol for a thiadiazole derivative with its target, ADP-sugar pyrophosphatase, indicating a strong and favorable binding interaction. uowasit.edu.iqresearcher.life These predicted affinities help rank potential drug candidates and guide the synthesis of more potent analogues. nih.gov

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5 Gene) | -8.9 | Hydrogen bonding | uowasit.edu.iqresearcher.life |

| 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives | Tyrosine Kinase | - | Hydrogen bonding, PI3K/Akt pathway interaction | nih.gov |

| Novel phenyl-urea derivatives | Glucokinase (GK) and PPARγ | - | Hydrogen bonding | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic picture of how a ligand interacts with its biological target over time, providing valuable information on conformational changes and the stability of the resulting complex.

MD simulations have been employed to understand the conformational changes that occur when thiadiazole-urea derivatives bind to their target receptors. These simulations reveal that the binding of a ligand can induce significant changes in the receptor's structure, particularly in the flexibility of key regions. For instance, in studies of structurally related inverse agonists targeting the estrogen-related receptor α (ERRα), MD simulations showed that the binding mode of the small molecule within the ligand-binding domain (LBD) leads to changes in the conformation and flexibility of specific helical structures, namely Helix3 and Helix11. nih.gov The increased flexibility of these helices was found to be positively correlated with the biological activity of the inverse agonist, suggesting that the compound's ability to induce specific dynamic changes in the receptor is crucial for its function. nih.gov

The stability of the interaction between a ligand and its receptor is a critical determinant of its efficacy. MD simulations are a powerful method to assess this stability. One key metric derived from these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time. In a study on nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netmdpi.comthiadiazole derivatives targeting the urease enzyme, MD simulations showed that the complex formed between the most potent derivative and the enzyme exhibited a notably lower RMSD value compared to the complex with the standard inhibitor, thiourea. nih.gov This indicates that the synthesized compound forms a more stable and less fluctuating complex with the urease active site. nih.gov

Another widely used technique to quantify the stability of ligand-receptor complexes is the calculation of binding free energy, often using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. This approach allows for the decomposition of the total binding energy into contributions from individual amino acid residues in the receptor's binding pocket. For a 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonist of ERRα, MM-GBSA analysis identified specific residues that made major contributions to the binding activity. nih.gov This detailed energy breakdown helps to pinpoint the key interactions that stabilize the complex. nih.gov

| Amino Acid Residue | Binding Free Energy Contribution (kcal/mol) | Significance |

|---|---|---|

| Phe328 | < -3.0 | Major contribution to binding |

| Leu365 | < -3.0 | Major contribution to binding |

| Glu331 | < -2.0 | Significant contribution to activity |

| Val491 | < -1.0 | Contributes to binding |

| Leu401 | < -1.0 | Contributes to binding |

| Phe382 | < -1.0 | Contributes to binding |

| Val369 | < -1.0 | Contributes to binding |

| Met362 | < -1.0 | Contributes to binding |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

QSAR and its three-dimensional extension, 3D-QSAR, are computational modeling techniques that correlate the chemical structure of compounds with their biological activity. These methods are instrumental in developing predictive models and identifying the key structural features required for a desired pharmacological effect.

QSAR studies on 1,3,4-thiadiazole derivatives have successfully generated statistically robust and predictive models for various biological activities, including antifungal and antitubulin effects. nih.govresearchgate.netnih.gov These models are developed by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally measured activities.

Different algorithms are used to build these models. For example, a 3D-QSAR study on 1,3,4-thiadiazole derivatives with anticonvulsant activity used Self-Organizing Molecular Field Analysis (SOMFA). nih.gov Another study on antitubulin agents employed multiple linear regression (MLR). researchgate.net For a series of nopol-derived 1,3,4-thiadiazole-thiourea compounds with antifungal activity, a highly predictive 3D-QSAR model was established using the Comparative Molecular Field Analysis (CoMFA) method. nih.govresearchgate.net

The validity and predictive power of these models are rigorously assessed using internal and external validation techniques. Key statistical parameters such as the squared correlation coefficient (r² or R²), the cross-validated correlation coefficient (q² or Q²), and the predictive correlation coefficient for the external test set (R²pred) are used to evaluate model quality. researchgate.netnih.govdergipark.org.tr High values for these parameters indicate a stable and reliable model capable of accurately predicting the activity of new, untested compounds. researchgate.netresearchgate.net

| Target Activity | QSAR Method | Squared Correlation Coefficient (R²) | Cross-Validated Coefficient (q²) | External Prediction Coefficient (R²pred) | Source |

|---|---|---|---|---|---|

| Antifungal (A. solani) | CoMFA | 0.992 | 0.753 | Not Reported | nih.govresearchgate.net |

| Antioxidant (Oxadiazole) | GFA | 0.891 | 0.831 | 0.858 | dergipark.org.tr |

| Anticancer (CK2 Inhibitors) | MLR | Not Reported | 0.810 | 0.710 | researchgate.net |

A major outcome of QSAR and 3D-QSAR studies is the identification of specific molecular properties, or descriptors, that are critical for biological activity. These descriptors can be steric, electrostatic, quantum chemical, or topological in nature.

3D-QSAR models, such as those from CoMFA and SOMFA, generate contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity. For instance, these maps can indicate where bulky substituents (steric fields) or electron-withdrawing groups (electrostatic fields) would enhance binding to the target. nih.gov

Other QSAR studies have identified specific calculated descriptors as being highly influential. In a model for phenylaminopyrimidine-(thio)urea derivatives, three key descriptors governing anticancer activity were identified: the energy of the lowest unoccupied molecular orbital (ELUMO), molecular weight (MW), and polarizability (POLZ). researchgate.net In a separate study on the antioxidant properties of 1,3,4-oxadiazoles, which are structurally related to thiadiazoles, the most crucial descriptors were found to be the sum of e-state descriptors for potential hydrogen bonds (SHBint9) and the topological radius (topoRadius). dergipark.org.tr This information is invaluable for medicinal chemists, as it provides a clear roadmap for modifying the lead structure to optimize its activity.

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Source |

|---|---|---|---|

| 3D Field | Steric and Electrostatic Fields | Define favorable/unfavorable regions for substitution. | nih.gov |

| Quantum Chemical | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Governs anticancer activity. | researchgate.net |

| Physicochemical | MW (Molecular Weight) | Governs anticancer activity. | researchgate.net |

| Physicochemical | POLZ (Polarizability) | Governs anticancer activity. | researchgate.net |

| Electrotopological | SHBint9 (E-state of H-bond strength, path 9) | Crucial for free radical scavenging activity. | dergipark.org.tr |

| Topological | topoRadius (Topological Radius) | Crucial for free radical scavenging activity. | dergipark.org.tr |

Biological Activity and Mechanistic Insights Pre Clinical, in Vitro Focused

Enzyme Inhibition Studies

Derivatives of 1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea have demonstrated inhibitory effects against several key enzymes implicated in different disease pathologies.

The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing Alzheimer's disease. lookchem.com Compounds based on the 1,3,4-thiadiazole (B1197879) framework have been identified as significant anticholinesterase agents. lookchem.com In the progression of severe Alzheimer's disease, while AChE levels decrease, butyrylcholinesterase (BuChE) activity tends to rise, suggesting that BuChE may play a compensatory role in acetylcholine (B1216132) metabolism. lookchem.com

A study focused on synthesizing and evaluating 1,3,4-thiadiazol-2-yl urea (B33335) derivatives as novel AChE inhibitors. jst.go.jpnih.gov By hybridizing the 1,3,4-thiadiazole and urea moieties, researchers created a new molecular scaffold. jst.go.jpnih.gov Many of the synthesized compounds exhibited moderate to high inhibitory activity against AChE, with IC50 values ranging from 1.17 to 293 µM. jst.go.jp Notably, compound 6b in the study demonstrated the most potent anticholinesterase activity with an IC50 value of 1.17 µM, which is comparable to the reference drug galanthamine (B1674398) (IC50 = 1.07 µM). jst.go.jpnih.gov This suggests that the 1,3,4-thiadiazol-2-yl urea structure is a promising backbone for developing new AChE inhibitors. jst.go.jpnih.gov

Further research on (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds revealed potent in vitro inhibition of both AChE and BuChE. lookchem.com The IC50 values for these compounds ranged from over 500 to 0.053 μM for AChE and from over 500 to 0.105 μM for BuChE. lookchem.com One compound, 9 , was particularly selective for AChE, with an IC50 of 0.053 μM and a selectivity ratio of approximately 950 against BuChE. lookchem.com Kinetic analysis indicated that this compound acts as a mixed-type inhibitor of AChE. lookchem.com Another compound, 2 , was effective against both enzymes, with IC50 values in the low nanomolar range. lookchem.com

Additionally, drug-1,3,4-thiadiazole conjugates have been shown to selectively inhibit AChE in the nanomolar range. nih.gov One such conjugate, (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- nih.govnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one (3b) , was the most potent, with an IC50 value of 18.1 ± 0.9 nM, significantly outperforming the reference drug, neostigmine (B1678181) methyl sulfate (B86663) (IC50 2186.5 ± 98.0 nM). nih.gov

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 6b | AChE | 1.17 | jst.go.jpnih.gov |

| Galanthamine (Reference) | AChE | 1.07 | jst.go.jp |

| Compound 9 | AChE | 0.053 | lookchem.com |

| Compound 2 | AChE & BuChE | Low nM range | lookchem.com |

| Compound 3b | AChE | 0.0181 ± 0.0009 | nih.gov |

| Neostigmine methyl sulfate (Reference) | AChE | 2.1865 ± 0.098 | nih.gov |

Currently, there is no direct scientific literature available specifically detailing the inhibition of succinate (B1194679) dehydrogenase (SDH) by this compound.

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its dysregulation is frequently observed in various cancers. A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were designed as receptor tyrosine kinase inhibitors. nih.govcolab.ws These compounds were evaluated for their activity against the human chronic myeloid leukemia (CML) cell line K562. nih.govcolab.ws

Among the synthesized compounds, 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea (7) showed significant biological activity with an IC50 of 0.038 μM against K562 cells and induced apoptosis. nih.govcolab.ws A human phospho-kinase array analysis revealed that this compound exerts its effect by significantly reducing the protein phosphorylation levels within the PI3K/Akt signal pathway. nih.govcolab.ws

In a separate study, a novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives with a phenyl urea moiety were synthesized and assessed for their antiproliferative effects. nih.gov The 4-chloro-containing compound 9e displayed the most potent cytotoxic effects against the A431 cell line. nih.gov Further investigation through Western blot analysis showed that compound 9e induced apoptosis by upregulating Bax and downregulating Bcl-2 proteins. nih.gov Importantly, this compound was found to inhibit the phosphorylation of vascular endothelial growth factor receptor-2 (VEGFR-2), a key kinase in angiogenesis, without affecting the total actin protein level. nih.gov

Table 2: PI3K/Akt Pathway Modulation and Kinase Inhibition by this compound Derivatives

| Compound | Target Pathway/Kinase | Cell Line | IC50 Value (µM) | Key Findings | Reference |

|---|---|---|---|---|---|

| Compound 7 | PI3K/Akt Pathway | K562 | 0.038 | Reduced protein phosphorylation | nih.govcolab.ws |

| Compound 9e | VEGFR-2 | A431 | Not specified | Inhibited VEGFR-2 phosphorylation, induced apoptosis | nih.gov |

A docking analysis of certain 1,3,4-thiadiazole derivatives suggested a good affinity for caspase-3, an essential executioner enzyme in apoptosis. mdpi.com However, the study did not provide experimental data to confirm this theoretical interaction. mdpi.com

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. nih.gov A series of 1,3,4-thiadiazole-2(3H)-thiones and related compounds were synthesized and evaluated as tyrosinase inhibitors. nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors. The substitutions at the C5 position of the thiadiazole ring were found to be crucial for high binding affinity to the tyrosinase active site. nih.gov

Antimicrobial Investigations (in vitro)

Derivatives of this compound have been investigated for their in vitro antimicrobial properties against a range of pathogens.

A series of new 2,5-disubstituted-1,3,4-thiadiazole derivatives, synthesized from 5-(4-Chloro-phenyl)- jst.go.jpnih.govnih.govthiadiazol-2-ylamine, were screened against both Gram-negative (Escherichia coli, Klebsiella SPP) and Gram-positive (Staphylococcus aureus, Streptococcus SPP) bacteria, as well as the fungus Candida albicans. researchgate.net The results indicated that these compounds exhibited moderate to effective inhibitory activity. researchgate.net

In another study, N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-aroyl ureas were synthesized and tested for their antimicrobial activity using disk diffusion and broth microdilution methods. nih.gov The majority of these compounds demonstrated some level of antifungal activity in vitro, suggesting that aroyl ureas incorporating a pyridyl thiadiazole ring could be promising candidates for further development as antifungal agents. nih.gov

Furthermore, a series of novel 1,3,4-thiadiazole derivatives were synthesized and evaluated against various microbial pathogens, including Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Bacillus subtilis, Staphylococcus aureus, and Candida albicans. mdpi.com Compounds 3 and 5 in this study showed significant antimicrobial activity against all the tested microorganisms. mdpi.com Other compounds in the series exhibited more selective activity, either against Gram-positive bacteria or solely as antifungal agents. mdpi.com

Table 3: In Vitro Antimicrobial Activity of this compound Derivatives

| Compound Series | Tested Organisms | Activity Level | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles | E. coli, Klebsiella SPP, S. aureus, Streptococcus SPP, C. albicans | Moderate to effective | researchgate.net |

| N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-aroyl ureas | Fungi | Some antifungal activity | nih.gov |

| Novel 1,3,4-thiadiazole derivatives (Compounds 3 & 5) | E. coli, P. aeruginosa, P. vulgaris, B. subtilis, S. aureus, C. albicans | Significant | mdpi.com |

Antibacterial Activity and Mechanisms

Derivatives of the this compound scaffold have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The introduction of various substituents on the thiadiazole and phenyl rings has been a key strategy in enhancing this activity.

For instance, a series of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives showed potent efficacy against Gram-positive bacteria, often exceeding that of the reference drug ampicillin. nih.gov However, these compounds were largely ineffective against Gram-negative microorganisms. nih.gov The mechanism of action for some thiazolidinone derivatives is believed to involve the inhibition of MurB, a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, which is absent in eukaryotes. nih.gov

Hybrid molecules incorporating the 1,3,4-thiadiazole nucleus have also been explored. Sulfonamide-1,3,4-thiadiazole hybrids have shown that the nature of substituents influences their antibacterial spectrum. nih.gov Similarly, fluoroquinolones with a 7-[4-(5-amino-1,3,4-thiadiazol-2-sulfonyl)piperazin-1-yl] substitution displayed better activity against Gram-positive bacteria than reference fluoroquinolones. nih.gov This enhanced activity against Gram-positive bacteria is often attributed to the unique structure of their cell walls, which are rich in peptidoglycan, the target of many anti-cell wall agents. nih.gov

A study on 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives revealed that compounds with nitro furan, nitro thiophene, and nitro imidazole (B134444) moieties were active against Gram-positive bacteria. ut.ac.ir The oxidation of these compounds to their sulfinyl and sulfonyl analogues did not lead to an improvement in their antibacterial effects. ut.ac.ir

Interactive Data Table: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC, Inhibition Zone, etc.) | Reference |

|---|---|---|---|

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Potent activity, often greater than ampicillin | nih.gov |

| 7-[4-(5-amino-1,3,4-thiadiazol-2-sulfonyl)piperazin-1-yl]fluoroquinolone derivatives | Gram-positive bacteria (S. aureus, E. faecalis, Bacillus sp.) | MIC = 1–5 μg/mL | nih.gov |

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives (6a, 6b, 6d) | Gram-positive bacteria | Strong antibacterial effects | ut.ac.ir |

| Phenylthiazole derivatives with a 1,3,4-thiadiazole thione moiety (Compound 5k) | Ralstonia solanacearum | EC50 = 2.23 μg/mL | mdpi.com |

Antifungal Activity against Plant Pathogens

The agricultural sector is also a potential area of application for this compound derivatives, with several studies highlighting their efficacy against plant pathogenic fungi.

A series of phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety was synthesized and screened for antifungal properties. mdpi.com Compound 5b from this series demonstrated excellent antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 0.51 μg/mL, which was comparable to the commercial fungicide Carbendazim (EC50 = 0.57 μg/mL). mdpi.com The structure-activity relationship studies suggested that the presence of an electron-withdrawing group at the ortho-position of the benzene (B151609) ring was beneficial for antifungal activity. mdpi.com

Another study focused on citral-thiazolyl hydrazine (B178648) derivatives, which were found to cause significant malformation of mycelium and increase the permeability of cell membranes in phytopathogenic fungi. researchgate.net Similarly, aldehydes-thiourea and thiazolyl hydrazine derivatives have shown broad-spectrum antifungal activity against various plant pathogenic and post-harvest fungi. nih.gov One such derivative, LN18, exhibited a potent effect against Monilinia fructicola with an EC50 of 0.17 μg/mL and was found to induce an increase in intracellular reactive oxygen species. nih.gov

Interactive Data Table: Antifungal Activity of 1,3,4-Thiadiazole Derivatives against Plant Pathogens

| Compound/Derivative Class | Fungal Pathogen | Activity (EC50) | Reference |

|---|---|---|---|

| Phenylthiazole derivative with 1,3,4-thiadiazole thione (Compound 5b) | Sclerotinia sclerotiorum | 0.51 μg/mL | mdpi.com |

| Aldehydes-thiourea derivative (LN18) | Monilinia fructicola | 0.17 μg/mL | nih.gov |

Antiviral Activity (e.g., Anti-HIV)

The 1,3,4-thiadiazole nucleus has been incorporated into various scaffolds to explore its antiviral potential, particularly against the Human Immunodeficiency Virus (HIV). The thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a component of nucleic acids, which may contribute to its antiviral properties. nih.gov

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have shown promise as anti-HIV-1 agents. nih.gov The electronic properties of the N-aryl group have been found to influence antiviral potency, with electron-withdrawing groups on the phenyl ring enhancing activity. nih.gov Urea analogs of PETT (PhenylEthylThiazoleThiourea) have been described as potent and specific inhibitors of HIV-1 reverse transcriptase, with many compounds displaying activity in the nanomolar range against the wild-type enzyme. nih.gov

More recently, a family of 1,3,4-thiadiazole derivatives was designed as inhibitors of the human ATPase/RNA helicase DDX3X, a host protein essential for the HIV-1 life cycle. nih.gov One of the most promising compounds, compound 24, exhibited an anti-HIV-1 activity of 3.9 μM with no signs of cytotoxicity. nih.gov Another study identified 2-methyl-3-phenyl-2H- nih.govnih.govnih.govthiadiazol-5-ylideneamine (WDO-217) as a potent inhibitor of HIV replication by ejecting zinc from the retroviral nucleocapsid zinc fingers, thereby inactivating the virions. nih.gov

Antiparasitic Activity (e.g., Antileishmanial, Antischistosomal)

Thiadiazole derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents, particularly against Leishmania and Trypanosoma species. Nitro-containing compounds, in particular, are a well-known class of anti-infective agents.

A series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, originally synthesized for their antileishmanial activity, were also screened for their trypanocidal effects. nih.gov Many of these compounds showed submicromolar IC50 values against the bloodstream form of Trypanosoma brucei rhodesiense. nih.gov Compound 18g from this series showed a notable cure rate in an acute mouse model of Human African Trypanosomiasis. nih.gov

In the context of leishmaniasis, various 1,3,4-thiadiazole derivatives have been synthesized and evaluated. mui.ac.ir One study found that all of their synthesized compounds exhibited good antileishmanial activity against both promastigote and amastigote forms of Leishmania major after 48 and 72 hours of incubation. mui.ac.ir The most active compound, compound II, had IC50 values of 44.4 μM and 64.7 μM against promastigotes and amastigotes, respectively, after 24 hours. mui.ac.ir

Antiproliferative and Apoptotic Studies (in vitro cancer cell lines)

The this compound scaffold has been extensively investigated for its potential as an anticancer agent. Derivatives have shown significant antiproliferative activity against a variety of human cancer cell lines.

Inhibition of Cancer Cell Line Proliferation (e.g., K562, MCF-7, HepG2, A549, HeLa)

A study on 1,1-dimethyl-3-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl) urea derivatives demonstrated their antiproliferative activity against the human leukemia cell line K562. japtronline.comneliti.com It was noted that the presence of hydroxyl groups on the phenyl ring tended to reduce this activity. japtronline.comneliti.com

Another series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized as receptor tyrosine kinase inhibitors and showed potent activity against the human chronic myeloid leukemia (CML) cell line K562. nih.gov Compound 7 from this series had an IC50 of 0.038 μM against K562 cells. nih.gov

The antiproliferative effects of these derivatives are not limited to leukemia cells. Various studies have reported activity against a range of solid tumor cell lines. For example, ciprofloxacin-based 1,3,4-thiadiazole derivatives were most sensitive against the MCF-7 breast cancer cell line, with IC50 values ranging from 3.26 to 15.7 µM. nih.gov Pyridine derivatives of 1,3,4-thiadiazole have shown activity against HCT-116 (colon carcinoma) and Hep-G2 (hepatocellular carcinoma) cell lines, with IC50 values from 2.03 to 37.56 μM. nih.gov

Interactive Data Table: Antiproliferative Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea (Compound 7) | K562 (Chronic Myeloid Leukemia) | 0.038 μM | nih.gov |

| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | MCF-7 (Breast Cancer) | 3.26–15.7 µM | nih.gov |

| Pyridine derivatives of 1,3,4-thiadiazole | HCT-116 (Colon Carcinoma) | 2.03–37.56 μM | nih.gov |

| Pyridine derivatives of 1,3,4-thiadiazole | Hep-G2 (Hepatocellular Carcinoma) | 2.03–37.56 μM | nih.gov |

| 1,3,4-thiadiazole derivative (Compound 8a) | A549 (Lung Cancer) | 1.62 μM | nih.gov |

| 1,3,4-thiadiazole derivative (Compound 2g) | LoVo (Colon Adenocarcinoma) | 2.44 µM | mdpi.com |

| 1,3,4-thiadiazole derivative (Compound 2g) | MCF-7 (Breast Cancer) | 23.29 µM | mdpi.com |

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies have shown that this compound derivatives can trigger this process in cancer cells.

A series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were synthesized and found to induce apoptosis via the caspase pathway. nih.gov Specifically, compounds 4b (3-Cl) and 4c (4-Cl) enhanced the activity of caspases 3 and 9 in the MCF-7 breast cancer cell line. nih.gov

The 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivative, compound 7, which was highly active against the K562 cell line, also demonstrated a very good apoptosis-inducing effect. nih.gov Its mechanism of action was found to involve a significant reduction in the protein phosphorylation of the PI3K/Akt signaling pathway. nih.gov

Furthermore, a study on novel 1,3,4-thiadiazole derivatives showed that they could increase the proportion of apoptotic cells in both LoVo (colon) and MCF-7 (breast) cancer cell lines. mdpi.com These findings underscore the potential of this class of compounds to act as pro-apoptotic agents in cancer therapy.

Cell Cycle Arrest Mechanisms

The 1,3,4-thiadiazole nucleus is a key structural motif in compounds designed to interfere with cell proliferation, a hallmark of cancer. Derivatives of this compound have been investigated for their ability to induce cell cycle arrest, a critical mechanism for controlling tumor growth.

Mechanistic studies have shown that certain derivatives can induce apoptosis and halt the cell cycle at specific phases. For instance, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrated potent activity against the human chronic myeloid leukemia (CML) cell line K562. nih.gov The lead compound in this series was found to exert its effect by significantly reducing the protein phosphorylation of the PI3K/Akt signaling pathway. nih.gov This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death (apoptosis). nih.gov

Furthermore, related heterocyclic hybrids incorporating the 1,3,4-thiadiazole scaffold have been shown to induce cell cycle arrest in different phases. One study on 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one molecules revealed that a lead compound promoted G0/G1 phase cell cycle arrest in MCF-7 breast cancer cells. nih.gov This arrest was associated with the generation of intracellular reactive oxygen species (ROS) and subsequent nuclear fragmentation. nih.gov In another study, a potent imidazothiadiazole derivative was found to interfere with cytokinesis, suggesting an increase in the cell population in the G2-M phase of the cell cycle. nih.gov

These findings collectively indicate that the this compound scaffold serves as a valuable template for developing agents that can modulate the cell cycle through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt and the induction of phase-specific arrest.

Anticonvulsant and CNS Activity Studies (pre-clinical, in vivo models, mechanistic focus)

Derivatives of 1,3,4-thiadiazole are recognized for their potential as anticonvulsant agents. gavinpublishers.com Pre-clinical evaluations using established in vivo models have provided significant insights into their efficacy and mechanism of action.

Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ) Models

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for screening potential anticonvulsant drugs. The MES model is indicative of a compound's ability to prevent the spread of seizures, while the PTZ model suggests efficacy against absence seizures by raising the seizure threshold.

Numerous studies have demonstrated the activity of 1,3,4-thiadiazole derivatives in these models. nih.gov For example, a series of 1-(substituted phenyl)-3-[(5-substituted phenyl)-1,3,4-thiadiazol-2-yl]-2-thioxodihydropyrimidine-4,6 (1H,5H)-diones were found to be potent in the MES test. nih.gov Structure-activity relationship (SAR) studies have concluded that substitutions on the phenyl urea ring can significantly influence anticonvulsant activity. frontiersin.org Specifically, the presence of a bromine (Br) atom on the phenyl urea ring and a chlorine (Cl) atom on a connected benzyl (B1604629) thiol ring were found to be beneficial for anticonvulsant properties. frontiersin.org Other research has shown that compounds with an electron-withdrawing group tend to exhibit good potency. nih.gov

Table 1: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Derivative Structure | Animal Model | Test Model | Observed Activity | Reference |

|---|---|---|---|---|

| 4-[5-(4-trifluoromethyl-phenylamino)-(1,3,4)thiadiazol-2-ylsulfanyl]-benzene sulfonyl chloride | Mice | MES | Showed 66.6% inhibition. | frontiersin.orgnih.gov |

| 4-[5-(4-trifluoromethyl-phenylamino)-(1,3,4)thiadiazol-2-ylsulfanyl]-benzene sulfonyl chloride | Mice | PTZ | Resulted in zero deaths. | frontiersin.orgnih.gov |

| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea | Not Specified | MES | Found to be highly potent. | frontiersin.org |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | Albino Mice | MES | Showed excellent anticonvulsant activity. | ptfarm.pl |

Neurochemical Modulation (e.g., GABAergic pathways)

The primary mechanism of action for the anticonvulsant effects of many 1,3,4-thiadiazole derivatives is believed to be the modulation of neurotransmitter systems in the brain. frontiersin.orgnih.gov Specifically, these compounds are thought to interact with the GABAergic pathway. frontiersin.orgnih.gov The proposed mechanism involves enhancing the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. This enhancement is thought to occur by preventing the firing of neurons through the release of chloride ions via the GABA-A receptor pathway, leading to a state of hyperpolarization and reduced neuronal excitability. frontiersin.orgnih.gov

Anti-inflammatory and Analgesic Properties (mechanistic studies)

The 1,3,4-thiadiazole scaffold has been explored for its anti-inflammatory and analgesic potential. gavinpublishers.comuran.ua Mechanistic studies suggest that these effects are often mediated through the inhibition of key enzymes involved in the inflammatory cascade.

Research has identified that some 2-amino-5-substituted-1,3,4-thiadiazole derivatives exhibit significant anti-inflammatory and analgesic activities. nih.gov Molecular modeling and in vitro assays have indicated that the mechanism of action for these compounds involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The COX-2 enzyme is a key player in the synthesis of prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The anti-inflammatory activity of these derivatives has been confirmed in vivo using models such as carrageenan-induced rat paw edema. researchgate.net

Antidiabetic Activity

Several derivatives based on the 1,3,4-thiadiazole structure have been synthesized and evaluated for their potential in managing diabetes. gavinpublishers.com Preclinical studies have focused on their ability to lower blood glucose levels and inhibit key enzymes involved in carbohydrate metabolism.

In vivo studies using alloxan-induced diabetic rat models have demonstrated that certain 1,3,4-thiadiazole derivatives can produce a significant antidiabetic effect. niscpr.res.inresearchgate.net The mechanism for this activity is multifaceted. One key area of investigation is the inhibition of α-glucosidase. mdpi.com This intestinal enzyme is responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in post-meal blood glucose spikes. mdpi.com In vitro studies have identified 1,3,4-thiadiazole derivatives that show high inhibitory activity against α-glucosidase, in some cases exceeding that of the reference drug acarbose. mdpi.com

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Derivative Structure | Inhibitory Activity (% Inhibition) | IC50 Value (mM) | Reference |

|---|---|---|---|

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | Up to 95.0% | 3.66 | mdpi.com |

| 1,3,4-thiadiazole derivative with butanoic acid linker (Compound 7b) | High | 6.70 | mdpi.com |

| 1,3,4-thiadiazole derivative with butanoic acid linker (Compound 7c) | High | 8.42 | mdpi.com |

| Acarbose (Reference Drug) | 49.5% | 13.88 | mdpi.com |

Structure Activity Relationship Sar Studies and Pharmacophore Development

Impact of Substituents on Biological Potency

The nature and position of substituents on the phenyl ring of the 1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea scaffold are critical determinants of biological activity. Researchers have systematically introduced various functional groups to probe the electronic, steric, and lipophilic requirements for optimal interaction with biological targets.

The electronic properties of substituents on the phenyl ring significantly modulate the biological potency of these compounds. The introduction of both electron-withdrawing and electron-donating groups has been shown to enhance activity, suggesting that the optimal electronic profile can be target-dependent.

Electron-withdrawing groups (EWGs) often lead to increased biological activity. For instance, derivatives bearing a trifluoromethyl group, such as 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea, have demonstrated potent activity against human chronic myeloid leukemia cells. nih.gov Similarly, the presence of halogens like fluorine and chlorine on the phenyl ring is a common strategy to boost potency. Studies have shown that compounds with 4-fluoro or 4-chloro substitutions exhibit significant antiproliferative activity against various cancer cell lines. nih.gov The introduction of a nitro group (NO2), a strong EWG, has also been associated with enhanced bioactivity in certain series of thiadiazole derivatives. frontiersin.orgmdpi.com

Conversely, electron-donating groups (EDGs) can also confer potent biological effects. The presence of a methoxy (B1213986) group (-OCH3) at the para-position of the phenyl ring has been found to increase the binding affinity of derivatives for certain receptors. nih.gov Likewise, compounds with a para-tolyl (methyl group) or para-methoxyphenyl substituent have shown favorable anticancer activity. mdpi.com In some cases, multiple methoxy groups on the phenyl ring have resulted in maximum antibacterial and anti-inflammatory activities. ijpcbs.com This indicates that the electronic influence is nuanced, with both EWGs and EDGs capable of improving potency, likely by fine-tuning the molecule's interaction with specific residues in a target's binding site.

Table 1: Effect of Phenyl Ring Substituents on Anticancer Activity (MCF-7 Cell Line) Data sourced from a study on 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives.

| Compound ID | Phenyl Substituent | IC50 (µM) nih.gov |

| 8c | 4-Fluoro | 1.98 |

| 8b | 4-Chloro | 2.13 |

| 8g | 3-Chloro | 3.25 |

| 8k | 3-Chloro-4-methyl | 2.54 |

| 8l | 4-Chloro-3-(trifluoromethyl) | 2.21 |

Steric factors, which relate to the size and shape of substituents, also play a crucial role in the activity of this compound derivatives. The spatial arrangement of atoms can influence how well the molecule fits into its biological target's binding pocket.